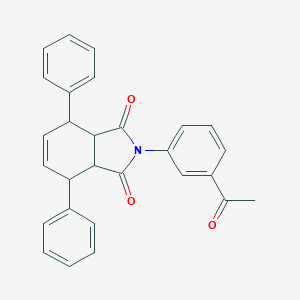![molecular formula C18H18N2O2S2 B458771 4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B458771.png)
4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure This compound contains multiple functional groups, including phenyl, propan-2-yl, sulfanylidene, oxa, thia, and diazatricyclo moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials. For example, a precursor containing the necessary functional groups can be cyclized using a Lewis acid catalyst under controlled temperature and pressure conditions.
Introduction of Functional Groups: The phenyl, propan-2-yl, and sulfanylidene groups can be introduced through subsequent substitution reactions. These reactions often require specific reagents and conditions, such as the use of organometallic reagents or halogenated intermediates.
Oxidation and Reduction Steps: The oxa and thia groups can be introduced through oxidation and reduction reactions
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as sulfanylidene, into their reduced forms.
Cyclization: The compound’s tricyclic structure can be further modified through cyclization reactions to form new ring systems.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution Reagents: Organometallic reagents, halogenated intermediates, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
科学的研究の応用
4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, stereochemistry, and molecular interactions.
Biology: It can be used as a probe to investigate biological pathways and enzyme activities, particularly those involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, are of interest for drug development.
Industry: Its chemical stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: It can modulate biochemical pathways, such as those involved in oxidative stress, inflammation, or cell signaling.
類似化合物との比較
Similar Compounds
4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one analogs: Compounds with similar tricyclic structures but different substituents.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring systems, such as thiophenes and thiazoles.
Oxa-containing heterocycles: Compounds with oxygen atoms in their ring systems, such as furans and oxazoles.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and a tricyclic structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
分子式 |
C18H18N2O2S2 |
|---|---|
分子量 |
358.5g/mol |
IUPAC名 |
4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H18N2O2S2/c1-10(2)13-8-12-14(9-22-13)24-16-15(12)17(21)20(18(23)19-16)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,19,23) |
InChIキー |
NWLHVPXIERMFNA-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-3-bromobenzamide](/img/structure/B458688.png)
![4-Methyl-1-(4-morpholinyl)-3-[4-(pentyloxy)phenyl]-2-phenyl-3-pentanol](/img/structure/B458690.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B458691.png)
![2-[4-(Isopentyloxy)phenyl]-4-quinolinecarboxylic acid](/img/structure/B458693.png)
![ethyl {[3-(4-methylphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B458696.png)
![({3-(1,3-Benzodioxol-5-yl)-2-[(3-bromobenzoyl)amino]acryloyl}amino)acetic acid](/img/structure/B458699.png)
![5-[(6-Aminohexyl)(ethyl)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B458700.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl 2-phenylacetate](/img/structure/B458701.png)
![3-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B458702.png)

![17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458705.png)

![6-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B458710.png)
![Ethyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B458711.png)
